1-(Difluoromethyl)-3-nitrobenzene

Lipophilicity Drug Design Physicochemical Properties

1-(Difluoromethyl)-3-nitrobenzene (CAS 403-25-8) is a meta-substituted aromatic nitro compound that functions as a critical intermediate in medicinal chemistry. Its structure features a nitro group (-NO2) for further reduction or substitution and a difluoromethyl group (-CHF2), which imparts unique electronic and physicochemical properties compared to its trifluoromethyl (-CF3) or methyl (-CH3) analogs.

Molecular Formula C7H5F2NO2
Molecular Weight 173.12 g/mol
CAS No. 403-25-8
Cat. No. B046256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethyl)-3-nitrobenzene
CAS403-25-8
Synonyms1-(Difluoromethyl)-3-nitrobenzene;  1-(Difluoromethyl)-3-nitrobenzene; 
Molecular FormulaC7H5F2NO2
Molecular Weight173.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(F)F
InChIInChI=1S/C7H5F2NO2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4,7H
InChIKeyQOGPXSPKXMNSLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Difluoromethyl)-3-nitrobenzene (CAS 403-25-8): A Specialized meta-Substituted Nitrobenzene Building Block for Medicinal Chemistry


1-(Difluoromethyl)-3-nitrobenzene (CAS 403-25-8) is a meta-substituted aromatic nitro compound that functions as a critical intermediate in medicinal chemistry . Its structure features a nitro group (-NO2) for further reduction or substitution and a difluoromethyl group (-CHF2), which imparts unique electronic and physicochemical properties compared to its trifluoromethyl (-CF3) or methyl (-CH3) analogs . This compound is specifically cited as a precursor to N2-Phenylguanine derivatives, which are inhibitors of Herpes Simplex Virus Thymidine Kinases (HSV TK), highlighting its role in antiviral research .

Why 1-(Difluoromethyl)-3-nitrobenzene Cannot Be Replaced by Common Analogs in Drug Discovery


Generic substitution fails because the -CHF2 group is not a simple intermediate between -CH3 and -CF3 but a unique pharmacophore. Unlike -CF3, the difluoromethyl group acts as a lipophilic hydrogen bond donor (HBD), a property that can dramatically improve target binding affinity . Experimental data show that replacing a -CHF2 with a -CH3 or -CF3 can lead to a greater than 10-fold loss in potency, demonstrating that these groups are not functionally interchangeable in a biological context . Furthermore, the -CHF2 group provides a distinct lipophilicity profile (XLogP3 = 2.7) that balances membrane permeability and solubility, differing from the more lipophilic -CF3 analog .

Quantitative Differentiation Evidence for 1-(Difluoromethyl)-3-nitrobenzene Against Closest Analogs


Differentiated Lipophilicity Profile Compared to -CF3 and -CH3 Analogs

The lipophilicity of 1-(Difluoromethyl)-3-nitrobenzene (XLogP3 = 2.7) is not simply an average of its -CH3 and -CF3 analogs. It is slightly more lipophilic than 3-Nitrobenzotrifluoride (XLogP3 = 2.6) and more lipophilic than 3-Nitrotoluene (LogP = 2.45) . This non-linear difference is crucial for optimizing ADME profiles where precise logP tuning is required.

Lipophilicity Drug Design Physicochemical Properties

Unique Hydrogen Bond Donor Capacity Translates to Superior Biological Potency

The -CHF2 group can act as a lipophilic hydrogen bond donor, a property absent in -CF3 and -CH3 groups . In a direct comparative study on HCV NS3 protease inhibitors, a compound containing a -CHF2 group showed greater than a 10-fold increase in potency compared to its -CH3 and -CF3 analogs . This class-level evidence strongly suggests that incorporating 1-(Difluoromethyl)-3-nitrobenzene into a scaffold can establish critical H-bond interactions that its analogs cannot.

Medicinal Chemistry Hydrogen Bonding Structure-Activity Relationship

Validated Synthetic Route with High Reported Yield

A robust synthesis for 1-(Difluoromethyl)-3-nitrobenzene is established from 3-nitrobenzaldehyde using DAST, achieving a high yield of 99% . This high-yielding, one-step conversion from a readily available aldehyde provides a reliable procurement and scale-up advantage. In contrast, the direct synthesis of the -CHF2 analog is often more complex than the commercially abundant -CF3 or -CH3 compounds.

Synthetic Chemistry Process Development Fluorination

Key Intermediate for Selective HSV Thymidine Kinase Inhibitors

This compound is a direct precursor to 3-(Difluoromethyl)aniline , a crucial intermediate for synthesizing N2-phenylguanine derivatives that inhibit HSV thymidine kinases . In the key QSAR study, the most potent inhibitor identified was N2-[m-(trifluoromethyl)phenyl]guanine, demonstrating the critical importance of the meta-substituted phenyl ring . The -CHF2 analog offers a way to modulate the properties of this potent scaffold.

Antiviral Research Herpes Simplex Virus Thymidine Kinase Inhibitor

Optimal Application Scenarios for Procuring 1-(Difluoromethyl)-3-nitrobenzene


Antiviral Lead Optimization: Enhancing HSV TK Inhibitor Potency via H-Bonding

A medicinal chemistry team can order this compound to create a library of N2-phenylguanine derivatives for HSV TK inhibition. The goal is to use the -CHF2 group's HBD capacity to establish a new interaction with the enzyme's active site, aiming to surpass the potency of the known N2-[m-(trifluoromethyl)phenyl]guanine lead compound . The expected outcome is a novel inhibitor with a differentiated binding mode and improved IC50.

Physicochemical Property Tuning: Achieving an Optimal logP Window

A drug discovery project has identified that the optimal logP for their lead series is between 2.5 and 2.8 to balance cellular permeability and aqueous solubility. The -CF3 analog (XLogP3 = 2.6) is at the low end, while the -CH3 analog (LogP = 2.45) is below the window . Procuring 1-(Difluoromethyl)-3-nitrobenzene (XLogP3 = 2.7) provides a building block that perfectly centers the candidate within the desired lipophilicity range, a modification not achievable with the other two analogs .

Scaffold Hopping in HCV Protease Inhibitor Research

Building on the finding that a -CHF2 group can increase potency by over 10-fold compared to -CH3 or -CF3 in an HCV protease inhibitor , researchers can use this building block to perform scaffold hopping. By incorporating the 1-(Difluoromethyl)-3-nitrobenzene fragment into a new chemical series, the team aims to replicate this H-bond interaction to rapidly improve the potency of a novel antiviral lead compound.

Chemical Process Development and Scale-Up

A process chemist can utilize 1-(Difluoromethyl)-3-nitrobenzene as a starting material, relying on the established and high-yielding (99%) synthetic route from 3-nitrobenzaldehyde . The subsequent reduction to 3-(Difluoromethyl)aniline is a well-precedented step, providing a reliable two-step sequence to a versatile aniline intermediate for scaling up the production of advanced drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Difluoromethyl)-3-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.